Isamoltan

Description

Structure

3D Structure

Properties

IUPAC Name |

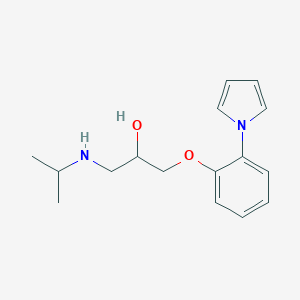

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVPGKWYHWYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045671 | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55050-95-8, 116861-00-8 | |

| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isamoltanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAMOLTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isomeric Architecture of Isomalt: A Technical Guide for Scientists and Drug Development Professionals

Abstract

Isomalt, a widely utilized sugar substitute in the pharmaceutical and food industries, is not a singular molecular entity but rather a precisely engineered equimolar mixture of two diastereomeric disaccharide alcohols. This guide provides an in-depth exploration of the chemical structure of Isomalt, delving into its constituent isomers, the stereochemical nuances that define its properties, and the controlled synthesis process that originates from sucrose. For researchers, scientists, and drug development professionals, a comprehensive understanding of Isomalt's molecular architecture is paramount for leveraging its unique physicochemical characteristics in formulation development, ensuring product stability, and optimizing therapeutic delivery.

Deconstructing the Isomalt Molecule: A Tale of Two Diastereomers

Isomalt is a white, crystalline substance with the general chemical formula C₁₂H₂₄O₁₁ and a molecular weight of 344.31 g/mol .[1][2] Its chemical identity is defined by its composition as an equimolar mixture of two stereoisomers:

-

1-O-α-D-Glucopyranosido-D-mannitol (1,1-GPM)

-

6-O-α-D-Glucopyranosido-D-sorbitol (1,6-GPS) [1]

The nomenclature itself provides critical structural information. In both isomers, an α-D-glucopyranose ring is linked to a hexitol (a sugar alcohol). The distinction lies in the identity of the hexitol and the point of attachment of the glycosidic bond.

-

In 1,1-GPM , the α-D-glucopyranose unit is linked via an α-1,1-glycosidic bond to D-mannitol.

-

In 1,6-GPS , the α-D-glucopyranose unit is linked via an α-1,6-glycosidic bond to D-sorbitol (also known as D-glucitol).[1]

Upon complete hydrolysis, Isomalt yields 50% glucose, 25% mannitol, and 25% sorbitol.[3][4]

Stereochemical Configuration

The spatial arrangement of atoms in 1,1-GPM and 1,6-GPS is crucial to their individual and collective properties.

1-O-α-D-Glucopyranosido-D-mannitol (1,1-GPM):

Caption: 2D representation of 6-O-α-D-Glucopyranosido-D-sorbitol (1,6-GPS).

Synthesis of Isomalt: A Two-Stage Transformation

The industrial production of Isomalt is a well-defined, two-step process that begins with sucrose. [1][5]This controlled synthesis is essential for achieving the desired equimolar ratio of the two diastereomers.

Caption: The two-stage synthesis pathway of Isomalt from sucrose.

Step 1: Enzymatic Transglycosylation of Sucrose to Isomaltulose

The initial step involves the enzymatic isomerization of sucrose to isomaltulose. This is achieved using the enzyme isomaltulose synthase (EC 5.4.99.11), also known as sucrose isomerase. [1]This enzyme, often derived from microorganisms such as Protaminobacter rubrum, catalyzes the rearrangement of the glycosidic bond. [1] Mechanism: The α-1,2-glycosidic linkage between the glucose and fructose moieties in sucrose is cleaved and reformed as a more stable α-1,6-glycosidic bond, yielding isomaltulose. [1][6]

Step 2: Hydrogenation of Isomaltulose

The second stage is the hydrogenation of the isomaltulose. This reduction reaction is typically carried out using a Raney nickel catalyst under controlled temperature and pressure. [1]The hydrogenation of the ketose group in the fructose moiety of isomaltulose results in the formation of the two sugar alcohols, mannitol and sorbitol, leading to the production of the two diastereomers, 1,1-GPM and 1,6-GPS.

Physicochemical Properties and the Significance of the Diastereomeric Ratio

The equimolar ratio of 1,1-GPM and 1,6-GPS in standard Isomalt is not arbitrary. This specific composition imparts a unique set of physicochemical properties that are highly desirable in pharmaceutical formulations and food products. However, it is important to note that the ratio of these diastereomers can be intentionally varied to fine-tune these properties for specific applications.

| Property | Influence of GPM:GPS Ratio | Significance in Drug Development |

| Solubility | Higher GPS content generally leads to increased solubility. [7] | Affects dissolution rates of active pharmaceutical ingredients (APIs) and manufacturing processes like wet granulation. |

| Hygroscopicity | Isomalt is known for its low hygroscopicity, which contributes to the stability of moisture-sensitive drugs. | Enhances the shelf-life of formulations by minimizing water absorption. [8] |

| Melting Point | The mixture of diastereomers results in a lower melting point compared to the individual components, a phenomenon known as eutectic formation. [9] | Relevant for manufacturing processes involving heat, such as hot-melt extrusion. |

| Sweetness Profile | Isomalt has approximately 45-65% the sweetness of sucrose, with a clean, sugar-like taste and a negligible cooling effect. [9] | Improves the palatability of oral dosage forms, particularly for pediatric and geriatric populations. |

| Non-Cariogenic | Isomalt is not metabolized by oral bacteria, and therefore does not contribute to tooth decay. [5] | A key advantage for lozenges, chewable tablets, and oral suspensions. |

| Low Glycemic Index | Isomalt is slowly and incompletely absorbed in the small intestine, resulting in a minimal impact on blood glucose and insulin levels. | Suitable for use in formulations for diabetic patients. |

| Compressibility | Certain grades of Isomalt exhibit excellent compressibility, making them suitable for direct compression tableting. [4] | Simplifies manufacturing processes and reduces production costs. |

Analytical Characterization of Isomalt and its Diastereomers

The precise characterization of Isomalt and the quantification of its diastereomeric components are critical for quality control and regulatory compliance. A suite of analytical techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of 1,1-GPM and 1,6-GPS. Various stationary phases, including amino- and cyano-propyl bonded silica, are utilized with refractive index (RI) or evaporative light scattering detection (ELSD).

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to separate and identify the diastereomers and any related impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity and purity of the individual diastereomers and the overall composition of the Isomalt mixture.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of Isomalt, including its melting point and glass transition temperature, which are influenced by the GPM:GPS ratio. [9]

Conclusion

The chemical structure of Isomalt is a testament to the power of controlled chemical synthesis to generate a functional excipient with a unique and highly desirable profile for the pharmaceutical and food industries. Its identity as an equimolar mixture of 1-O-α-D-glucopyranosido-D-mannitol and 6-O-α-D-glucopyranosido-D-sorbitol is the foundation of its multifaceted properties, from its low hygroscopicity and excellent stability to its non-cariogenic and low-glycemic nature. For scientists and professionals in drug development, a thorough understanding of this isomeric architecture is not merely academic; it is a practical necessity for harnessing the full potential of Isomalt in creating stable, effective, and patient-friendly therapeutic products.

References

-

Wikipedia. Isomalt. Available from: [Link]

-

Van Wankum Ingredients. Isomalt - A Versatile Sugar Substitute. Available from: [Link]

-

PubChem. Isomalt | C12H24O11 | CID 3034828. Available from: [Link]

-

ResearchGate. Isomerisation of sucrose to isomaltulose and formation of the side products trehalulose, glucose, fructose and various types of oligomers. Available from: [Link]

-

Van Wankum Ingredients. Isomalt Manufacturer. Available from: [Link]

- Google Patents. CN112920235A - Preparation method of isomalt.

-

inchem.org. 604. Isomalt (WHO Food Additives Series 20). Available from: [Link]

-

Biology Online. Isomalt Definition and Examples. Available from: [Link]

-

PharmaCompass. Isomalt API | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Taylor & Francis. Isomalt – Knowledge and References. Available from: [Link]

-

ResearchGate. The structures of the two diastereomers, (a) GPM and (b) GPS, together comprising the sugar alcohol excipient isomalt. Available from: [Link]

-

ResearchGate. Production of isomalt. GPM, 1-O-a-D-glucopyranosyl-D-mannitol; GPS,... Available from: [Link]

- Google Patents. EP0983374A1 - Process for the production of isomaltulose and other products.

- Google Patents. US6783779B2 - Food products coated with 1, 6-GPS and 1, 1-GPM.

-

ResearchGate. SEM images of solely isomalt (1:1; GPS:GPM; galenIQTM 720) fibers... Available from: [Link]

Sources

- 1. Isomaltulose synthase - Wikipedia [en.wikipedia.org]

- 2. Isomaltulose Synthase from Klebsiella sp. Strain LX3: Gene Cloning and Characterization and Engineering of Thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.ugm.ac.id [journal.ugm.ac.id]

- 4. 604. Isomalt (WHO Food Additives Series 20) [inchem.org]

- 5. ovid.com [ovid.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-O-alpha-D-Glucopyranosyl-D-mannitol [srdpharma.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Mechanism of action of Isomalt in human digestion

An In-depth Technical Guide to the Mechanism of Action of Isomalt in Human Digestion

Executive Summary

Isomalt, a sugar substitute derived from sucrose, is a widely utilized excipient and bulk sweetener in the pharmaceutical and food industries. Its physiological effects are dictated by its unique chemical structure, which confers significant resistance to enzymatic hydrolysis in the upper gastrointestinal tract. This guide provides a comprehensive technical overview of the digestive fate of isomalt in humans. Comprised of an equimolar mixture of two disaccharide alcohols, 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS), isomalt undergoes slow and incomplete breakdown in the small intestine. Consequently, a substantial portion transits to the large intestine, where it is fermented by the resident microbiota. This metabolic pathway results in a blunted glycemic and insulinemic response, a reduced caloric value of approximately 2 kcal/g, and a notable prebiotic effect, characterized by the stimulation of beneficial gut bacteria such as Bifidobacteria. This document delineates the core mechanisms of isomalt digestion, absorption, and fermentation, presents key quantitative data from human clinical trials, and outlines standardized experimental protocols for its evaluation.

Introduction to Isomalt

Isomalt is a polyol, or sugar alcohol, discovered in the 1960s and manufactured from beet sugar in a two-stage process.[1] The process first involves the enzymatic rearrangement of sucrose into isomaltulose, which creates a more stable α-1,6-glycosidic bond.[2] The isomaltulose is then hydrogenated to convert the fructose moiety into a mixture of the sugar alcohols sorbitol and mannitol.[3][4] The final product is an odorless, white, crystalline substance that is an equimolar mixture of 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[3]

Its sugar-like physical properties, high stability, and health benefits make it a versatile sugar replacer.[5] Key among these benefits are its non-cariogenic nature, low impact on blood glucose levels, and reduced caloric content, making it suitable for a wide range of applications, including sugar-free confectionery, baked goods, and pharmaceutical preparations.[1][6][7][8] This guide will explore the biochemical and physiological journey of isomalt through the human digestive system, providing a mechanistic understanding of these observed health benefits.

Chemical Structure and Properties

The digestive behavior of isomalt is a direct consequence of its molecular structure. Unlike sucrose, which has a comparatively labile α-1,2-glycosidic bond, isomalt's components feature more robust glycosidic linkages connecting a glucose molecule to either sorbitol or mannitol.

-

1-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS): Features an α-1,6-glycosidic bond between glucose and sorbitol.

-

1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM): Features an α-1,1-glycosidic bond between glucose and mannitol.

Complete hydrolysis of isomalt yields approximately 50% glucose, 25% sorbitol, and 25% mannitol.[3] This unique composition and the stability of the glycosidic bonds are the primary determinants of its slow and incomplete digestion.[1][9]

Caption: Chemical composition of Isomalt and its hydrolysis products.

Mechanism of Action in Human Digestion

The metabolic fate of isomalt is characterized by a biphasic process: limited enzymatic hydrolysis and absorption in the small intestine, followed by extensive fermentation in the large intestine.

Upper Gastrointestinal Tract: Slow and Incomplete Hydrolysis

Isomalt is resistant to hydrolysis by salivary and pancreatic amylases. In the small intestine, the glycosidic bonds of GPM and GPS are substrates for brush border α-glucosidases (e.g., sucrase-isomaltase). However, the rate of hydrolysis is significantly slower than that of sucrose.[8][10] Studies using rat, pig, and human intestinal enzymes have demonstrated this reduced rate. For instance, the relative hydrolysis rate by human intestinal α-glucosidases for maltose, sucrose, isomaltulose, and isomalt was found to be 100:25:11:2, respectively, highlighting isomalt's substantial enzymatic resistance.[8]

This slow cleavage means that only a fraction of ingested isomalt is broken down into its constituent monosaccharides (glucose) and polyols (sorbitol and mannitol) for absorption.[10] Studies in ileostomy subjects have quantified this, showing that a significant portion—approximately 40% in one study—of ingested isomalt escapes small intestinal digestion and absorption.[11] Other reviews suggest this fraction can be as high as 90%.[10][12]

Small Intestine: Partial Absorption

The products of isomalt hydrolysis are absorbed via different mechanisms:

-

Glucose: Actively absorbed through sodium-dependent glucose transporter 1 (SGLT1).

-

Sorbitol and Mannitol: Slowly and incompletely absorbed via passive diffusion.[10]

Absorbed glucose and sorbitol are metabolized in the liver, while a large portion of absorbed mannitol is excreted unchanged in the urine, serving as a useful biomarker for isomalt consumption.[10][13][14] The unhydrolyzed isomalt and the unabsorbed sorbitol and mannitol pass into the large intestine.

Large Intestine: Fermentation and Prebiotic Effect

The majority of ingested isomalt reaches the colon, where it serves as a substrate for the resident gut microbiota.[1][9][12] This fermentation process is central to isomalt's physiological effects.

-

Production of Short-Chain Fatty Acids (SCFAs): Colonic bacteria metabolize isomalt into SCFAs, primarily acetate, propionate, and butyrate, along with gases (H₂, CO₂, CH₄).[1][15] These SCFAs can be absorbed by the host and contribute to the overall energy yield of isomalt. They also help lower the pH of the colonic lumen, which can inhibit the growth of pathogenic bacteria.[16]

-

Prebiotic Activity: Regular consumption of isomalt has been demonstrated to exert a prebiotic effect. A double-blind, placebo-controlled crossover study involving healthy volunteers consuming 30g of isomalt daily for four weeks showed a significant increase in the fecal population of Bifidobacteria compared to sucrose consumption.[15][16][17][18] This bifidogenic effect classifies isomalt as a prebiotic carbohydrate that can contribute to a healthier gut microbiome.[1][15] The study also noted a decrease in the activity of the bacterial enzyme β-glucosidase.[16][17][18]

Caption: Metabolic fate of Isomalt in the human gastrointestinal tract.

Physiological and Metabolic Consequences

The unique digestive pathway of isomalt leads to several well-documented physiological outcomes.

Reduced Caloric Value

Due to its incomplete hydrolysis and absorption in the small intestine, isomalt provides fewer calories than sucrose. The energy derived from the colonic fermentation of SCFAs is less efficient than direct absorption of glucose. For food labeling purposes, the caloric value of isomalt is recognized as 2 kcal/g, half that of sucrose (4 kcal/g).[1][3][19]

Attenuated Glycemic and Insulinemic Response

The slow release and limited absorption of glucose from isomalt results in a significantly lower postprandial blood glucose and insulin response compared to sugar.[1][7] This makes isomalt a suitable sweetener for individuals managing diabetes or those interested in low-glycemic diets.[20][21] A series of randomized controlled trials (RCTs) demonstrated this effect across various food products.

| Product Type | Glucose Response (iAUC2h) Reduction vs. Sugar | Insulin Response (iAUC2h) Reduction vs. Sugar | Reference |

| Candies | 5% - 71% | 58% - 87% | [20][21] |

| Mints | 5% - 71% | 58% - 87% | [20][21] |

| Jam | 5% - 71% | 58% - 87% | [20][21] |

| Chocolate | Not statistically significant | 58% - 87% | [20][21] |

| iAUC2h: Incremental Area Under the Curve for 2 hours |

These results quantitatively affirm that replacing sugar with isomalt is an effective strategy for reducing the glycemic load of foods.[20][21]

Gastrointestinal Tolerance

Like other polyols, the unabsorbed portion of isomalt is osmotically active in the large intestine. This can lead to an influx of water, potentially causing laxative effects if consumed in large quantities.[3] The threshold for such effects varies among individuals, but daily consumption of up to 30g is generally well-tolerated in adults.[3][13][14] Fermentation can also lead to increased gas production (flatulence).[22] Regular consumption may lead to adaptation of the gut microbiota, potentially increasing tolerance over time.[3]

Experimental Methodologies

The mechanistic claims regarding isomalt are substantiated by robust experimental protocols. Understanding these methodologies is critical for researchers in this field.

Protocol: In Vitro Enzymatic Hydrolysis Assay

This protocol is designed to compare the rate of isomalt hydrolysis to that of sucrose by intestinal enzymes.

Objective: To quantify the relative rate of enzymatic hydrolysis of isomalt.

Materials:

-

Porcine or human intestinal acetone powder (source of α-glucosidases)

-

Isomalt and sucrose solutions (e.g., 20 mM)

-

Maleate buffer (pH 6.0)

-

Glucose oxidase/peroxidase reagent for glucose quantification

-

Spectrophotometer

Methodology:

-

Enzyme Preparation: Suspend the intestinal acetone powder in maleate buffer. Centrifuge to remove solids and use the supernatant as the crude enzyme solution.

-

Reaction Incubation: Pre-warm the enzyme solution and substrate solutions (isomalt, sucrose) to 37°C.

-

Initiate the reaction by mixing the enzyme solution with a substrate solution in a 1:1 ratio.

-

Time-Course Sampling: At defined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

-

Glucose Quantification: After cooling, measure the amount of glucose released in each sample using the glucose oxidase/peroxidase assay. The intensity of the color produced is proportional to the glucose concentration and is read spectrophotometrically.

-

Data Analysis: Plot the concentration of released glucose against time for both isomalt and sucrose. The initial rate of hydrolysis is determined from the slope of the linear portion of the curve. The rate for isomalt is expressed relative to the rate for sucrose (set to 100).

Causality and Validation: This assay directly measures the susceptibility of the glycosidic bond to enzymatic cleavage, which is the rate-limiting step for absorption in the small intestine. The use of sucrose as a positive control provides a validated benchmark for comparison, grounding the results in a well-understood physiological context.

Protocol: Human Crossover Clinical Trial for Glycemic Response

This protocol outlines a standardized, randomized, double-blind, crossover design to assess the postprandial glycemic and insulinemic response to isomalt-containing foods, based on established methodologies.[20][21]

Caption: Workflow for a human clinical trial on glycemic response.

Methodology:

-

Participant Selection: Recruit healthy, non-diabetic adult volunteers (e.g., 10-12 participants). Screen for inclusion/exclusion criteria.

-

Study Design: Employ a randomized, controlled, crossover design. Each participant will consume both the test product (containing isomalt) and a control product (containing sugar) on separate occasions, separated by a washout period of at least one week. The order of consumption is randomized.

-

Test Protocol:

-

Participants arrive at the clinical site in the morning after an overnight fast (≥10 hours).

-

A baseline (t=0) capillary blood sample is taken.

-

Participants consume the assigned test or control product within a specified timeframe (e.g., 10-15 minutes). The products should be matched for taste, appearance, and available carbohydrate content where possible.[20][21]

-

Further blood samples are collected at 15, 30, 45, 60, 90, 120, and 180 minutes post-consumption.

-

-

Biochemical Analysis: Blood samples are analyzed for glucose and insulin concentrations.

-

Data Analysis:

-

Calculate the incremental Area Under the Curve (iAUC) for both glucose and insulin responses over the first two hours (iAUC₀₋₁₂₀).

-

Determine the maximum incremental peak concentration (iCmax).

-

Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare the responses between the isomalt and sugar products.

-

Trustworthiness: The crossover design is a self-validating system, as each participant serves as their own control, minimizing inter-individual variability. Randomization and blinding (where possible) reduce bias. This robust methodology provides authoritative evidence of the physiological impact of isomalt on human metabolism.

Conclusion and Future Directions

The mechanism of action of isomalt in human digestion is a well-defined process governed by its resistance to enzymatic hydrolysis. This leads to its partial digestion in the small intestine and subsequent fermentation in the colon. The resulting physiological benefits—low caloric value, attenuated glycemic response, and prebiotic effects—are scientifically well-established and position isomalt as a valuable tool for researchers, clinicians, and product developers in the pursuit of healthier food and pharmaceutical formulations.

Future research could further explore the long-term impacts of regular isomalt consumption on the composition and functional capacity of the gut microbiome, its potential synergistic effects with other prebiotic fibers, and its role in the dietary management of metabolic disorders beyond diabetes. Deeper investigation into the specific bacterial species responsible for isomalt fermentation and the resulting SCFA profiles could yield further insights into its contribution to gut and overall health.

References

-

Isomalt - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Isomalt - Calorie Control Council. (n.d.). Calorie Control Council. Retrieved January 12, 2026, from [Link]

-

The Impact of Replacing Sugar in Sweets by Isomalt on Blood Glucose Management: Evidence from Recent Randomized, Controlled Trials. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

The Impact of Replacing Sugar in Sweets by Isomalt on Blood Glucose Management: Evidence from Recent Randomized, Controlled Trials. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Isomalt - Facts About Polyols. (n.d.). Polyols. Retrieved January 12, 2026, from [Link]

-

Isomalt - The Sweetener Book. (n.d.). The Sweetener Book. Retrieved January 12, 2026, from [Link]

-

Isomalt | Calories | Nutrition Facts. (n.d.). FanKal. Retrieved January 12, 2026, from [Link]

-

Isomalt 500g. (n.d.). Craic Foods. Retrieved January 12, 2026, from [Link]

-

Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The digestion process of the sugar alcohol isomalt in the intestinal tract of the pig. 2. Studies with administration of isomalt as a sweet. (1993). PubMed. Retrieved January 12, 2026, from [Link]

-

Gostner, A., et al. (2005). Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers. British Journal of Nutrition. Retrieved January 12, 2026, from [Link]

-

Isomalt Info. (n.d.). Never Forgotten Designs. Retrieved January 12, 2026, from [Link]

-

Isomalt – The Better Sweetener. (n.d.). DPO International. Retrieved January 12, 2026, from [Link]

-

Digestion and absorption of sorbitol, maltitol and isomalt from the small bowel. A study in ileostomy subjects. (1995). PubMed. Retrieved January 12, 2026, from [Link]

-

van Weerden, E. J., & Huisman, J. (1993). The digestion process of the sugar alcohol isomalt in the intestinal tract of the pig. British Journal of Nutrition. Retrieved January 12, 2026, from [Link]

-

Gostner, A., et al. (2005). Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. British Journal of Nutrition. Retrieved January 12, 2026, from [Link]

-

Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers. (2006). Cambridge University Press. Retrieved January 12, 2026, from [Link]

-

Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. (2005). PubMed. Retrieved January 12, 2026, from [Link]

-

Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. (2005). Cambridge University Press. Retrieved January 12, 2026, from [Link]

-

ISOMALT. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]

-

Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ruiz-Ojeda, F. J., et al. (2019). Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials. Advances in Nutrition. Retrieved January 12, 2026, from [Link]

-

Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers. (2006). PubMed. Retrieved January 12, 2026, from [Link]

-

Isomalt | C12H24O11 | CID 3034828. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Isomalt. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]

-

The digestion process of the sugar alcohol isomalt in the intestinal tract of the pig. 1. Studies with administration of isomalt in the feed. (1993). PubMed. Retrieved January 12, 2026, from [Link]

-

The digestion process of the sugar alcohol isomalt in the intestinal tract of the pig. (1993). Cambridge University Press. Retrieved January 12, 2026, from [Link]

Sources

- 1. caloriecontrol.org [caloriecontrol.org]

- 2. Isomalt | 64519-82-0 [chemicalbook.com]

- 3. Isomalt - Wikipedia [en.wikipedia.org]

- 4. Isomalt [chemeurope.com]

- 5. The Sweetener Book [sweetenerbook.com]

- 6. neverforgottendesigns.com [neverforgottendesigns.com]

- 7. dpointernational.com [dpointernational.com]

- 8. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Facts About Polyols: Isomalt [polyols.org]

- 10. cambridge.org [cambridge.org]

- 11. Digestion and absorption of sorbitol, maltitol and isomalt from the small bowel. A study in ileostomy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. biomineral.cz [biomineral.cz]

- 17. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 18. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. craicfoods.com [craicfoods.com]

- 20. The Impact of Replacing Sugar in Sweets by Isomalt on Blood Glucose Management: Evidence from Recent Randomized, Controlled Trials [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Isomalt: uses and Side effects_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of Isomalt from Sucrose: From Enzymatic Transglucosylation to Catalytic Hydrogenation

Executive Summary: Isomalt, a versatile sugar substitute, is prized in the pharmaceutical and food industries for its low caloric content, non-cariogenic properties, and stability.[1] It is produced exclusively from sucrose via a robust two-step process.[2][3] The first step involves the enzymatic transglucosylation of sucrose into isomaltulose.[4] This is followed by the catalytic hydrogenation of isomaltulose to yield Isomalt, an equimolar mixture of the stereoisomers 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[5] This guide provides an in-depth examination of the core chemistry, process engineering, quality control, and analytical validation integral to the synthesis of pharmaceutical-grade Isomalt.

Introduction to Isomalt

Chemical Properties and Structure

Isomalt is a disaccharide alcohol with the chemical formula C12H24O11. Unlike its precursor sucrose, Isomalt is exceptionally stable both thermally and chemically, resisting acids and microbial action.[4] This stability is attributed to the conversion of the α-1,2 glycosidic bond in sucrose to a more robust α-1,6 bond in the isomaltulose intermediate, which is then hydrogenated.[5] The final product is a mixture of two diastereomeric alcohols: 1,6-GPS and 1,1-GPM.[6]

Applications in Pharmaceutical and Food Industries

In the pharmaceutical sector, Isomalt serves as an excipient in formulations like chewable tablets and lozenges due to its non-cariogenic nature, good compressibility, and low hygroscopicity, which enhances product shelf life.[1][7] Its low glycemic index also makes it a suitable sugar replacer for diabetic-friendly products.[3] In the food industry, it is widely used in sugar-free hard candies, baked goods, and chocolates.[2]

Overview of the Two-Step Synthesis Pathway

The industrial production of Isomalt is a well-established two-stage process:[4]

-

Enzymatic Transglucosylation: Sucrose is isomerized to isomaltulose.

-

Catalytic Hydrogenation: The intermediate, isomaltulose, is reduced to Isomalt.

This dual-step approach ensures high yield and purity of the final product.

Step 1: Enzymatic Transglucosylation of Sucrose to Isomaltulose

The foundational step in Isomalt synthesis is the enzymatic rearrangement of the glycosidic bond in sucrose.

The Core Reaction: Mechanism of Sucrose Isomerase

The conversion of sucrose to isomaltulose is catalyzed by the enzyme sucrose isomerase (SI), also known as sucrose glucosylmutase [EC 5.4.99.11].[8] This enzyme hydrolyzes the α-1,2-glycosidic bond linking glucose and fructose in sucrose and facilitates the formation of a more stable α-1,6-glycosidic bond, yielding isomaltulose (6-O-α-D-glucopyranosyl-D-fructose).[5][9]

Enzyme Sourcing and Immobilization

Sucrose isomerase is typically sourced from microorganisms such as Protaminobacter rubrum or Serratia plymuthica.[8][10] For industrial-scale production, the enzyme or the whole cells are immobilized. Immobilization, commonly achieved using materials like calcium alginate, offers critical process advantages: it allows for continuous operation in packed bed reactors, simplifies enzyme-product separation, and significantly enhances enzyme stability and reusability, making the process more economical.[8][11] Immobilized cells of P. rubrum have been shown to be stable for repeated use in batch processes.[11]

Detailed Experimental Protocol: Bioreactor Conversion

The following protocol outlines a standard procedure for the enzymatic conversion of sucrose in a bioreactor using immobilized cells.

1. Substrate Preparation:

- Prepare a high-concentration sucrose solution (e.g., 55-70% w/v) in a suitable buffer (e.g., calcium acetate, pH 5.5-6.0).[11][12] High substrate concentration can maximize volumetric productivity, though it may slightly inhibit enzyme activity.[11]

- Ensure the solution is sterile to prevent microbial contamination.

2. Bioreactor Setup and Operation:

- Pack a column reactor with immobilized P. rubrum cells.

- Pump the sucrose substrate through the column at a controlled flow rate.

- Maintain the reactor temperature at an optimal range, typically 25-32°C.[12]

3. Reaction Monitoring and Downstream Processing:

- Continuously monitor the composition of the effluent using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate.[13]

- The resulting solution will contain isomaltulose (typically 73-85%), unreacted sucrose, and byproducts like trehalulose and fructose.[8][12]

- The isomaltulose-rich syrup is then subjected to purification steps, including decolorization and ion exchange, to remove impurities before concentration via evaporation.[12]

| Parameter | Optimal Range | Rationale & Citation |

| Substrate Concentration | 55-70% (w/v) Sucrose | High concentration increases yield, but very high levels can cause substrate inhibition.[11] |

| pH | 5.5 - 6.0 | Optimal range for sucrose isomerase activity from P. rubrum.[11][13] |

| Temperature | 25 - 32°C | Balances enzyme activity and stability; higher temperatures can lead to denaturation.[12] |

| Expected Yield | 89 - 94% (w/v) Isomaltulose | High conversion efficiency is achievable with immobilized cell systems under optimal conditions.[11] |

Table 1: Key parameters for the enzymatic conversion of sucrose to isomaltulose.

Step 2: Catalytic Hydrogenation of Isomaltulose to Isomalt

The second core step transforms the reducing sugar isomaltulose into the stable sugar alcohol, Isomalt.

The Hydrogenation Reaction

Isomaltulose is hydrogenated to reduce the carbonyl group of its fructose moiety. This reduction is not stereospecific and results in the formation of two epimers: sorbitol and mannitol. Consequently, the final product is an approximate equimolar mixture of 1,6-GPS (where fructose is reduced to sorbitol) and 1,1-GPM (where fructose is reduced to mannitol).[14]

Catalyst Selection: Raney Nickel

Raney nickel is the catalyst of choice for this hydrogenation due to its high activity, selectivity, and cost-effectiveness.[5][15] It demonstrates excellent performance in converting the carbonyl group while preserving the disaccharide structure.[15][16] The catalyst's high surface area and porous structure facilitate efficient interaction between the isomaltulose solution and hydrogen gas.

Detailed Experimental Protocol: High-Pressure Hydrogenation

This protocol details the hydrogenation of purified isomaltulose syrup in a high-pressure reactor.

1. Reactor Preparation:

- Charge a high-pressure autoclave (slurry reactor) with the purified isomaltulose solution (typically 30-50% concentration).[12]

- Add the Raney nickel catalyst. The loading is typically 5-15% of the dry basis weight of the isomaltulose.[12]

2. Hydrogenation Process:

- Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

- Pressurize the reactor with hydrogen to 5-13 MPa (approximately 725-1885 psi).[12]

- Heat the reactor to 100-130°C while agitating vigorously to ensure efficient gas-liquid-solid mixing.[12]

- Monitor the reaction by tracking hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases, and the conversion rate exceeds 98%.[12]

3. Post-Hydrogenation Processing:

- Cool the reactor and carefully vent the excess hydrogen.

- Remove the Raney nickel catalyst via filtration. Due to its pyrophoric nature, the catalyst must be handled with care, typically under a water layer.[15]

- The resulting Isomalt solution is then purified, concentrated, and crystallized to yield the final white, crystalline product.[12][17]

| Parameter | Optimal Range | Rationale & Citation |

| Isomaltulose Concentration | 30 - 50% | A balance between reaction rate and managing solution viscosity.[12] |

| Catalyst Loading (Raney Ni) | 5 - 15% (dry basis) | Sufficient catalyst is needed for a high reaction rate without being excessive, which complicates removal.[12] |

| Hydrogen Pressure | 5 - 13 MPa | High pressure is required to ensure sufficient hydrogen solubility and drive the reaction to completion.[12] |

| Temperature | 100 - 130°C | Provides the necessary activation energy for the reaction; higher temperatures risk unwanted side reactions.[12] |

| Expected Conversion | >98% | High conversion is essential for the purity of the final Isomalt product.[12] |

Table 2: Key parameters for the catalytic hydrogenation of isomaltulose.

Final Product Characterization and Quality Assurance

Ensuring the purity and quality of the final Isomalt product is critical, especially for pharmaceutical applications.

Analytical Techniques

A suite of analytical methods is employed for comprehensive quality control:

-

High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the 1,6-GPS and 1,1-GPM components and detecting residual impurities like isomaltulose, sorbitol, and mannitol.[18][19] Methods often use Hydrophilic Interaction Liquid Chromatography (HILIC) with detectors like Evaporative Light Scattering (ELSD) or Refractive Index (RID).[20][21]

-

Gas Chromatography (GC): Used for separating and quantifying sugars after derivatization to increase their volatility.[19][20]

-

Karl Fischer Titration: The standard method for accurately determining water content.[19][22]

-

Differential Scanning Calorimetry (DSC): Characterizes the thermal properties, including melting point and glass transition, which are important for processing applications like hard candies.[19][23]

Specification Sheet for Pharmaceutical-Grade Isomalt

The final product must meet stringent pharmacopoeial standards (e.g., Ph. Eur., USP-NF).

| Parameter | Specification Limit | Method Reference |

| Assay (1,6-GPS + 1,1-GPM) | 98.0% - 102.0% (anhydrous basis) | HPLC[6][22] |

| Water Content | ≤ 7.0% | Karl Fischer Titration[6] |

| Reducing Sugars | ≤ 0.3% | Titration / HPLC[6] |

| Related Substances (Total) | ≤ 2.0% | HPLC[6] |

| Nickel | ≤ 1 mg/kg | Atomic Absorption Spectroscopy[6] |

| Conductivity | ≤ 20 µS/cm | Conductometry[6] |

Table 3: Example specifications for pharmaceutical-grade Isomalt.

Visualization of the Synthesis Process

Overall Synthesis Workflow

The following diagram illustrates the end-to-end process flow from sucrose to purified Isomalt.

Figure 1: Workflow for Isomalt synthesis from sucrose.

Core Chemical Transformations

This diagram details the molecular changes occurring during the two main reaction steps.

Figure 2: Chemical structures in the Isomalt synthesis pathway.

Conclusion

The synthesis of Isomalt from sucrose is a highly optimized, two-step industrial process that combines the specificity of enzymatic catalysis with the efficiency of chemical hydrogenation. The first step, a transglucosylation reaction using immobilized sucrose isomerase, effectively converts sucrose to the key intermediate, isomaltulose. The subsequent high-pressure hydrogenation over a Raney nickel catalyst yields the final Isomalt product, a stable and versatile sugar alcohol. Rigorous process control and comprehensive analytical characterization are paramount to achieving the high purity required for pharmaceutical and food-grade applications. This guide provides the foundational knowledge for researchers and professionals to understand and implement this critical synthesis pathway.

References

-

ASM Journals. (n.d.). Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum”. Retrieved from [Link]

-

de Oliva-Neto, P., & Menão, P. T. (2009). Isomaltulose production from sucrose by Protaminobacter rubrum immobilized in calcium alginate. Bioresource Technology, 100(18), 4252-4256. Retrieved from [Link]

-

ResearchGate. (2009). Isomaltulose production from Sucrose by Protaminobacter rubrum immobilized in calcium alginate. Retrieved from [Link]

-

MDPI. (n.d.). A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose. Molecules. Retrieved from [Link]

-

Fortuna, A. (n.d.). Discover the Production Process Behind Isomalt: The Versatile Sugar Substitute!. Retrieved from [Link]

-

ResearchGate. (n.d.). Isomalt. Retrieved from [Link]

-

Wu, L., et al. (2012). Microbial sucrose isomerases: producing organisms, genes and enzymes. Applied Microbiology and Biotechnology, 93(1), 167-177. Retrieved from [Link]

-

LIVESEY, G. (2021). Replacing sugar with the polyol isomalt: technological advances and nutritional benefits focusing on blood glucose management. Nutrition Research Reviews, 34(1), 1-16. Retrieved from [Link]

- Google Patents. (n.d.). CN112920235A - Preparation method of isomalt.

-

BENEO. (n.d.). Product Sheet - Specifications - galenIQ™ 900. Retrieved from [Link]

-

Van Wankum Ingredients. (n.d.). Isomalt Manufacturer. Retrieved from [Link]

- Google Patents. (n.d.). EP0983374A1 - Process for the production of isomaltulose and other products.

-

CD Formulation. (n.d.). Isomalt. Retrieved from [Link]

-

HUNAN CHEM. (2023). Food Additive – Isomalt. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Hydrogenation of Sucrose into Sugar Alcohols over Supported Raney Nickel-Based Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). A flowchart of the typical process of isomaltulose production on a large scale. Retrieved from [Link]

-

Manufacturing Confectioner. (n.d.). Isomalt in Hard Candy Applications. Retrieved from [Link]

-

Scribd. (n.d.). Isomalt. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallization and glass transition of candies from isomalt. Retrieved from [Link]

-

ResearchGate. (n.d.). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. Retrieved from [Link]

-

National Institutes of Health. (2020). Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements. Molecules, 25(17), 3833. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements. Retrieved from [Link]

- Google Patents. (n.d.). DE102012216955A1 - A process comprising a continuous crystallization of isomaltulose.

-

ResearchGate. (n.d.). Direct compression properties of melt-extruded isomalt. Retrieved from [Link]

-

BENEO. (n.d.). Product Sheet ISOMALT LM (all types). Retrieved from [Link]

-

YouTube. (2023). Cooking Isomalt from Scratch vs. Using Pre-Tempered. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Hydrogenation of Sucrose into Sugar Alcohols over Supported Raney Nickel-Based Catalysts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Selective Hydrogenation of Sucrose into Sugar Alcohols over Supported Raney Nickel-Based Catalysts. Retrieved from [Link]

Sources

- 1. vw-ingredients.com [vw-ingredients.com]

- 2. researchgate.net [researchgate.net]

- 3. nutrafoods.eu [nutrafoods.eu]

- 4. Isomalt - CD Formulation [formulationbio.com]

- 5. gomc.com [gomc.com]

- 6. beneo.com [beneo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Microbial sucrose isomerases: producing organisms, genes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isomaltulose production from sucrose by Protaminobacter rubrum immobilized in calcium alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN112920235A - Preparation method of isomalt - Google Patents [patents.google.com]

- 13. journals.asm.org [journals.asm.org]

- 14. EP0983374A1 - Process for the production of isomaltulose and other products - Google Patents [patents.google.com]

- 15. journal.ugm.ac.id [journal.ugm.ac.id]

- 16. researchgate.net [researchgate.net]

- 17. easybuyingredients.com [easybuyingredients.com]

- 18. scribd.com [scribd.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. beneo.com [beneo.com]

- 23. researchgate.net [researchgate.net]

Isomalt: A Comprehensive Technical Guide to its Metabolism and Physiological Effects

This guide provides an in-depth exploration of the metabolism and physiological effects of isomalt, a sugar replacer derived from sucrose. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current scientific understanding of isomalt's journey through the human body and its subsequent impact on key health parameters.

Introduction: The Chemical and Physical Nature of Isomalt

Isomalt is a sugar alcohol (polyol) and a disaccharide, consisting of a mixture of two isomeric compounds: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] It is produced from pure beet sugar in a two-step process involving enzymatic rearrangement of sucrose to isomaltulose, followed by hydrogenation.[2][3][4] This unique molecular structure is responsible for its sugar-like physical properties, making it a valuable bulk sweetener in a variety of food and pharmaceutical applications.[5][6] Isomalt is a white, crystalline, and odorless substance with a clean, sweet taste, approximately 40-50% as sweet as sucrose.[6][7] A key characteristic of isomalt is its low hygroscopicity, meaning it does not readily absorb moisture from the air, which contributes to the stability and longer shelf-life of products in which it is used.[2][6]

Metabolic Pathway and Caloric Value: A Journey of Incomplete Digestion

The physiological effects of isomalt are primarily a consequence of its slow and incomplete digestion and absorption in the small intestine.[8][9]

Enzymatic Hydrolysis in the Small Intestine

Unlike sucrose, the glycosidic bond in isomalt is more stable and resistant to hydrolysis by human intestinal enzymes.[4][10] Studies have shown that the rate of hydrolysis of isomalt by human intestinal α-glucosidases is significantly slower compared to sucrose and maltose.[11] Only a small fraction, estimated to be around 10%, of ingested isomalt is broken down in the small intestine into its constituent monosaccharides and polyols: glucose, sorbitol, and mannitol.[12][13] The released glucose is then absorbed, while sorbitol and mannitol are only partially absorbed.[12]

Low Caloric Value

Due to its limited digestion and absorption in the small intestine, isomalt has a reduced caloric value compared to sucrose. For food labeling purposes in the United States, the energy value of isomalt is recognized as 2 calories per gram, which is half that of sugar.[5][6][8] The European Union lists its caloric value at 2.4 calories per gram.[6] This lower caloric content makes isomalt a suitable ingredient for weight management and reduced-calorie products.[2]

Physiological Effects: From Glycemic Control to Gut Health

The majority of ingested isomalt passes through the small intestine undigested and enters the large intestine, where it is fermented by the resident gut microbiota.[8][9] This process leads to a cascade of significant physiological effects.

Minimal Impact on Blood Glucose and Insulin Levels

The slow and incomplete absorption of glucose from isomalt results in a very low and blunted postprandial blood glucose and insulin response.[8][9][10] Numerous studies have demonstrated that isomalt has a low glycemic index (GI), with a reported GI of 9. This makes it a suitable sweetener for individuals with diabetes or those seeking to manage their blood sugar levels.[2][9] Randomized controlled trials have consistently shown that replacing sugar with isomalt in various products like chocolate, candies, and jams leads to a significantly lower blood glucose and insulin response.[14][15]

Table 1: Glycemic and Insulinemic Response to Isomalt vs. Sucrose

| Parameter | Sucrose-containing Product | Isomalt-containing Product | Percentage Reduction with Isomalt |

| Incremental Glucose Peak (iCmax) | High | Significantly Lower | 46% to 83%[14][15] |

| 2-hour Glucose iAUC | High | Significantly Lower | 5% to 71%[14][15] |

| Incremental Insulin Peak (iCmax) | High | Remarkably Lower | 70% to 92%[14][15] |

| 2-hour Insulin iAUC | High | Remarkably Lower | 58% to 87%[14][15] |

iAUC: incremental Area Under the Curve

Prebiotic Effect and Gut Microbiota Modulation

In the large intestine, undigested isomalt serves as a fermentable substrate for the gut microbiota, thus exhibiting a prebiotic effect.[8][10] Studies have shown that daily intake of isomalt can promote the growth of beneficial bacteria, particularly Bifidobacteria.[8][10][16] This modulation of the gut microbiota can contribute to a healthier luminal environment.[17]

The fermentation of isomalt by colonic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[8][13][18][19] These SCFAs have numerous health benefits, including serving as an energy source for colonocytes (especially butyrate), improving gut barrier function, and exerting anti-inflammatory effects.[20] In vitro fermentation studies have indicated that isomalt metabolism by bifidobacteria can yield high concentrations of butyrate.[16]

Caption: Metabolic fate of isomalt in the human digestive system.

Dental Health: A Non-Cariogenic Sweetener

Isomalt is considered "tooth-friendly" because it is not readily fermented by oral bacteria, such as Streptococcus mutans, into acids that cause tooth decay.[8][21][22] Unlike sucrose, the consumption of isomalt does not lead to a significant drop in plaque pH below the critical level of 5.7, thus preventing the demineralization of tooth enamel.[8] Furthermore, oral bacteria cannot convert isomalt into polyglucans, the sticky substance that contributes to dental plaque formation.[8][10] The sweet taste of isomalt can also stimulate saliva production, which helps to neutralize acids and promote the remineralization of early dental caries lesions.[8][17] The U.S. Food and Drug Administration (FDA) permits the health claim "does not promote dental caries" for sugar-free products containing isomalt.[8][10]

Gastrointestinal Tolerance

Like other polyols, excessive consumption of isomalt can lead to gastrointestinal effects such as bloating, gas, and a laxative effect.[5][23] This is due to the osmotic effect of unabsorbed isomalt in the intestines, which draws water into the colon.[9][13] The recommended daily intake for adults is generally under 50 grams per day to avoid these side effects, though individual tolerance can vary.[9][24] Regular consumption may lead to adaptation and reduced symptoms.[5]

Experimental Protocols: Assessing the Physiological Effects of Isomalt

The scientific validation of isomalt's physiological effects relies on standardized experimental protocols.

Determination of Glycemic Index (GI)

Objective: To quantify the postprandial blood glucose response of isomalt compared to a reference carbohydrate (glucose or white bread).

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited.

-

Overnight Fast: Subjects fast for at least 8-12 hours overnight.

-

Baseline Blood Sample: A fasting blood sample is taken to determine baseline glucose levels.

-

Test Food Administration: Subjects consume a portion of the test food (containing a specific amount of isomalt) or the reference food (containing the same amount of available carbohydrate) within a set timeframe.

-

Postprandial Blood Sampling: Capillary blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.[14]

-

Blood Glucose Analysis: Blood glucose concentrations are measured for each sample.

-

Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food. The GI is then calculated as: (iAUC of test food / iAUC of reference food) x 100.

Caption: Workflow for determining the Glycemic Index of Isomalt.

In Vitro Fermentation Model for SCFA Production

Objective: To assess the fermentation of isomalt by gut microbiota and quantify the production of short-chain fatty acids.

Methodology:

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors and homogenized to create a fecal slurry, which serves as the inoculum of gut bacteria.

-

Basal Medium: A nutrient-rich basal medium that supports bacterial growth is prepared.

-

Incubation: The fecal slurry is inoculated into the basal medium containing isomalt as the primary carbohydrate source. Control incubations without a carbohydrate source or with a known fermentable fiber are also prepared.

-

Anaerobic Conditions: The incubations are maintained under strict anaerobic conditions at 37°C to mimic the environment of the large intestine.

-

Sampling: Samples are collected from the fermentation vessels at various time points (e.g., 0, 12, 24, 48 hours).

-

SCFA Analysis: The collected samples are analyzed for SCFA concentrations (acetate, propionate, butyrate) using techniques such as gas chromatography (GC).

-

Microbiota Analysis: Changes in the bacterial population can be assessed using techniques like 16S rRNA gene sequencing.

Regulatory Status and Safety

Isomalt is considered safe for consumption by regulatory agencies worldwide. In the United States, it has been affirmed as Generally Recognized as Safe (GRAS) by the FDA since 1990.[5][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of isomalt and assigned it an Acceptable Daily Intake (ADI) of "not specified," the safest category for a food ingredient.[8]

Conclusion

Isomalt's unique metabolic profile, characterized by its slow and incomplete digestion, offers a range of physiological benefits. Its low caloric value, minimal impact on blood glucose and insulin levels, prebiotic effects, and non-cariogenic properties make it a valuable tool for the development of healthier food and pharmaceutical products. A thorough understanding of its metabolism is crucial for researchers and developers aiming to leverage its functional properties to meet the growing consumer demand for sugar-reduced and health-promoting options.

References

-

Calorie Control Council. Isomalt. [Link]

-

LifeMD. (2024, January 3). Isomalt. [Link]

-

Wikipedia. Isomalt. [Link]

-

BENEO. Isomalt | The naturally sourced sugar substitute. [Link]

-

Facts About Polyols. Isomalt. [Link]

-

Gostner, A., Schäffer, V., Theis, S., Menzel, T., Lührs, H., Melcher, R., ... & Scheppach, W. (2005). Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. British Journal of Nutrition, 94(4), 573-580. [Link]

-

EasyBuy. (2023). Discover the Production Process Behind Isomalt: The Versatile Sugar Substitute! [Link]

-

Chemos GmbH & Co. KG. (2023). Isomalt Powder Safety Unveiled: Essential Info for Food Manufacturers & Consumers. [Link]

-

Caring Sunshine. Relationship: Teeth and Isomalt. [Link]

-

The Sweetener Book. Isomalt. [Link]

-

FanKal. Isomalt | Calories | Nutrition Facts. [Link]

-

Nutrients Review. (2023). A Sweetener Isomalt: Cooking Facts, Side Effects. [Link]

-

Never Forgotten Designs. Isomalt Info. [Link]

-

Polifar. (2024, December 13). Isomalt: A Healthier Sugar Alternative. [Link]

-

International Journal on Nutraceuticals, Functional Foods and Novel Foods. (2024, November 4). Replacing sugar with the polyol isomalt: technological advances and nutritional benefits focusing on blood glucose management. [Link]

-

Craic Foods. Isomalt 500g. [Link]

-

E-Sweets. (2023). Discover the Sweet Benefits of Isomalt for Your Health. [Link]

-

ResearchGate. (2016, February 15). (PDF) Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. [Link]

-

PubMed. (2005). Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. [Link]

-

Cambridge University Press & Assessment. (2007, March 8). Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers. [Link]

-

Center for Science in the Public Interest. (2022, February 6). Isomalt. [Link]

-

PubMed. (2006). Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers. [Link]

-

PubMed. (1997). Digestion and absorption of sorbitol, maltitol and isomalt from the small bowel. A study in ileostomy subjects. [Link]

-

National Institutes of Health. (2022). Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review and Meta-analysis of Randomized Controlled Trials. [Link]

-

Ascent Family Dental. (2023, May 29). Tooth-Friendly Sweeteners: A Guide to Xylitol, Sorbitol, Malitol, and Isomalt. [Link]

-

PubMed. (1989). The digestion process of the sugar alcohol isomalt in the intestinal tract of the pig. 2. Studies with administration of isomalt as a sweet. [Link]

-

Zolli Candy. (2024, June 7). Zolli Candy Ingredient Spotlight: Isomalt. [Link]

-

Smile Store. (2024, December 17). Isomalt. [Link]

-

MDPI. (2024, February 4). The Impact of Replacing Sugar in Sweets by Isomalt on Blood Glucose Management: Evidence from Recent Randomized, Controlled Trials. [Link]

-

ResearchGate. (2025, October 12). The Impact of Replacing Sugar in Sweets by Isomalt on Blood Glucose Management: Evidence from Recent Randomized, Controlled Trials. [Link]

-

National Institutes of Health. Isomalt | C12H24O11 | CID 3034828 - PubChem. [Link]

-

ResearchGate. Isomalt | Request PDF. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Isomalt. [Link]

-

Nature. (2022). Genomic reconstruction of short-chain fatty acid production by the human gut microbiota. [Link]

-

PubMed Central. (2018). Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. [Link]

-

MDPI. (2020). Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isomalt | The naturally sourced sugar substitute | BENEO [beneo.com]

- 3. easybuyingredients.com [easybuyingredients.com]

- 4. Isomalt | 64519-82-0 [chemicalbook.com]

- 5. Isomalt - Wikipedia [en.wikipedia.org]

- 6. The Sweetener Book [sweetenerbook.com]

- 7. craicfoods.com [craicfoods.com]

- 8. caloriecontrol.org [caloriecontrol.org]

- 9. lifemd.com [lifemd.com]

- 10. Facts About Polyols: Isomalt [polyols.org]

- 11. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cambridge.org [cambridge.org]

- 13. A Sweetener Isomalt: Cooking Facts, Side Effects [nutrientsreview.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. shop.zollipops.com [shop.zollipops.com]

- 18. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]

- 19. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. caringsunshine.com [caringsunshine.com]

- 22. Tooth-Friendly Sweeteners: A Guide to Xylitol, Sorbitol, Malitol, and Isomalt [walbridgedental.com]

- 23. easybuyingredients.com [easybuyingredients.com]

- 24. neverforgottendesigns.com [neverforgottendesigns.com]

Discovery and history of Isomalt as a sugar substitute

An In-Depth Technical Guide to Isomalt: From Discovery to Application

Abstract

Isomalt is a versatile sugar substitute derived exclusively from sucrose, valued for its sugar-like physical properties and distinct physiological benefits. Discovered in the 1960s, it is an equimolar mixture of two disaccharide alcohols, 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS). Its synthesis involves a two-stage process: an enzymatic rearrangement of sucrose to isomaltulose, followed by catalytic hydrogenation. This unique molecular structure imparts properties such as approximately half the caloric value of sucrose, a very low glycemic index, and non-cariogenicity, making it a preferred ingredient in sugar-free foods and pharmaceuticals. This guide provides a comprehensive technical overview of isomalt, covering its history, manufacturing process, chemical and physical properties, metabolic fate, and diverse applications, intended for researchers, food scientists, and pharmaceutical development professionals.

Part 1: The Genesis of Isomalt: A Historical Perspective

The journey of isomalt began in the mid-20th century, driven by the increasing demand for sugar alternatives with improved health profiles. Scientists at the German company Südzucker AG first discovered this novel polyol in 1957, with significant development occurring in the 1960s.[1][2] Marketed under the trade name Palatinit®, it was developed from sucrose derived from sugar beets.[1][3][4]

The commercial potential of isomalt was realized due to its unique combination of sugar-like taste and texture, coupled with significant health advantages. Its regulatory path saw its introduction in Europe in the early 1980s, followed by its approval for use in the United States in 1990.[1][2][5] Today, isomalt is approved for use in a wide variety of products in more than 80 countries worldwide and is recognized by the World Health Organization's Joint Expert Committee on Food Additives (JECFA), which has assigned it an Acceptable Daily Intake (ADI) of "not specified," the safest category for a food ingredient.[2][5]

Part 2: Synthesis and Manufacturing: A Two-Stage Process

Isomalt is not a naturally occurring carbohydrate in significant quantities; it is manufactured via a robust two-stage process that begins with sucrose.[1][6][7] This method ensures high purity and a consistent isomeric composition, which is critical for its functional properties.

Stage 1: Enzymatic Isomerization of Sucrose

The foundational step in isomalt production is the enzymatic conversion of sucrose into isomaltulose (also known as Palatinose™).[3][8] This biotransformation is a feat of industrial enzymology, prized for its specificity and efficiency over chemical synthesis routes.[9][10]

The causality behind this choice lies in the enzyme's precision. A glycosyltransferase enzyme, specifically a sucrose isomerase (EC 5.4.99.11), sourced from non-GMO microorganisms like Protaminobacter rubrum, is typically used.[9][11] This enzyme catalyzes the rearrangement of the α-1→2 glycosidic bond between the glucose and fructose moieties in sucrose to a more stable α-1→6 linkage, forming isomaltulose.[1][11] This structural shift is the cornerstone of isomalt's subsequent properties, as the α-1→6 bond is significantly more resistant to hydrolysis by human digestive enzymes.

Experimental Protocol: Enzymatic Isomerization

-

Substrate Preparation: A sucrose solution (e.g., 45% w/v) is prepared using sucrose derived from beet sugar.[3][12] The pH is adjusted to a range of 6.5-8.0 to ensure optimal enzyme activity.[12]

-

Biocatalyst Introduction: The sucrose solution is passed through a fixed-bed bioreactor containing immobilized Protaminobacter rubrum cells or the isolated sucrose isomerase enzyme.[9][12] Immobilization prevents washout and allows for continuous processing.

-

Conversion: The reaction is maintained at a controlled temperature (e.g., 28-31°C) and pressure.[12] The residence time in the reactor is optimized to achieve a high conversion rate, typically yielding a solution containing 73-85% isomaltulose, with smaller amounts of trehalulose, unreacted sucrose, glucose, and fructose as byproducts.[11][12]

-

Purification: The resulting isomaltulose-rich syrup undergoes purification steps, including decolorization and ion exchange, to remove impurities before proceeding to the next stage.[12]

Caption: Enzymatic conversion of sucrose to isomaltulose.

Stage 2: Catalytic Hydrogenation

The second stage transforms the disaccharide isomaltulose into the final sugar alcohol mixture. This is achieved through catalytic hydrogenation, a standard industrial process for producing polyols.[6][13]

The purified isomaltulose solution is subjected to high pressure and temperature in the presence of a metal catalyst, typically Raney nickel.[6][14] During this process, the keto group of the fructose moiety within the isomaltulose molecule is reduced. This reduction is not stereospecific, resulting in the formation of two different sugar alcohols (hexitols): sorbitol and mannitol.[1][5] Consequently, the final product, isomalt, is an approximate equimolar mixture of two stable disaccharide-alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[6][15]

Experimental Protocol: Catalytic Hydrogenation

-

Reactant Preparation: The purified isomaltulose solution (30-50% concentration) is placed in a high-pressure reaction kettle.[12][14]

-

Catalysis: A Raney nickel catalyst is added (5-15% of the dry basis of the material).[12][14] The pH of the solution is maintained between 6 and 9 to preserve catalyst activity.[14]

-

Hydrogenation Reaction: The mixture is heated to 100-150°C and subjected to hydrogen gas at a pressure of 5-13 MPa.[12][14] The reaction is monitored until the conversion to sugar alcohols is complete.

-

Final Processing: After the reaction, the catalyst is filtered out. The resulting isomalt solution is further purified and then crystallized, dried, and milled to the desired particle size.[13][16]

Caption: Hydrogenation of isomaltulose to produce isomalt.

Part 3: Molecular Architecture and Physicochemical Properties

The unique two-part structure of isomalt is the source of its valuable properties in food and pharmaceutical applications. Complete hydrolysis yields approximately 50% glucose, 25% sorbitol, and 25% mannitol.[6] This composition dictates its behavior from taste perception to metabolic fate.

The stability of the glycosidic bond and the sugar alcohol nature of the components confer high chemical and enzymatic stability compared to sucrose.[5] This stability is responsible for its high heat resistance and low hygroscopicity, which prevents stickiness in products like hard candies and ensures a long shelf life.[3][17]

Table 1: Key Physicochemical Properties of Isomalt

| Property | Value / Description | Rationale & Significance |

| Chemical Formula | C₁₂H₂₄O₁₁[1][6] | Disaccharide alcohol structure. |

| Molar Mass | 344.31 g·mol⁻¹[6] | Relevant for formulation calculations. |

| Appearance | White, odorless, crystalline substance.[5][6] | Similar to sucrose, allowing for easy substitution. |

| Sweetness | 45-65% relative to sucrose.[1][18] | Provides mild, clean sweetness with no aftertaste; often combined with high-intensity sweeteners.[3][5] |

| Caloric Value | ~2 kcal/g (8.4 kJ/g).[4][5][6] | Half the calories of sucrose (4 kcal/g) due to incomplete absorption. |

| Glycemic Index (GI) | Very low (~9).[1] | Minimal impact on blood glucose and insulin levels, suitable for diabetic-friendly products.[4][5] |

| Hygroscopicity | Low.[3][18] | Absorbs very little moisture, preventing stickiness and extending shelf life of products like hard candies.[3][17] |

| Solubility | Freely soluble in water; solubility increases with temperature.[18][19] | Versatile for use in a range of aqueous and baked systems. |

| Thermal Stability | High.[5][7][18] | Can be heated without breakdown or browning, ideal for boiled candies, baked goods, and sugar sculpture.[5][20] |

| Cooling Effect | Minimal.[3][6] | Unlike other polyols (e.g., xylitol), it does not produce a strong cooling sensation in the mouth. |

| Cariogenicity | Non-cariogenic.[6][21] | Not metabolized by oral bacteria into acids, thus does not promote tooth decay.[5][21] |

Part 4: Metabolism and Physiological Effects

The physiological response to isomalt is fundamentally different from that of sucrose, a direct result of its molecular structure.

Digestion and Absorption

Isomalt is only partially digested in the human small intestine.[5][6] The α-1→6 glycosidic linkage is more resistant to hydrolysis by intestinal enzymes than the α-1→2 bond in sucrose. The unabsorbed portion travels to the large intestine, where it behaves similarly to dietary fiber.[5]

Gut Microbiota Interaction and Prebiotic Effect

In the colon, isomalt is fermented by resident bacteria (e.g., Bifidobacteria).[5] This fermentation produces short-chain fatty acids (SCFAs), which can be beneficial for gut health. Studies have shown that a daily intake of 30g of isomalt can promote the growth of these beneficial bacteria, demonstrating a prebiotic effect.[5]

Glycemic and Insulinemic Response

Due to its limited absorption and slow digestion, isomalt has a negligible effect on blood glucose and insulin levels.[5][6] Numerous studies have confirmed its very low glycemic response, making it a suitable sweetening agent for individuals with diabetes or those managing their carbohydrate intake.[2][4][22]

Dental Health

Isomalt is considered "tooth-friendly" because it is not readily fermented by oral bacteria.[6][21] Unlike sugar, its consumption does not lead to the production of acids that demineralize tooth enamel and cause dental caries.[21] The U.S. Food and Drug Administration (FDA) permits the health claim "does not promote dental caries" for sugar-free products containing isomalt.[5] Its sweet taste can also stimulate saliva production, which helps to neutralize plaque acids and remineralize tooth enamel.[2][5]

Gastrointestinal Tolerance

Like most polyols, isomalt is osmotically active. When consumed in large quantities (typically above 20-30g per day), the unabsorbed portion can draw water into the large intestine, potentially leading to laxative effects such as bloating or diarrhea.[6] However, tolerance can increase with regular consumption as the gut adapts.[5]

Caption: Metabolic pathway of Isomalt in the human body.